![molecular formula C20H18N4O2S3 B2533627 N-(2-(méthylthio)phényl)-2-((5-(2-(benzo[d]thiazol-2-yl)éthyl)-1,3,4-oxadiazol-2-yl)thio)acétamide CAS No. 1251547-74-6](/img/structure/B2533627.png)

N-(2-(méthylthio)phényl)-2-((5-(2-(benzo[d]thiazol-2-yl)éthyl)-1,3,4-oxadiazol-2-yl)thio)acétamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

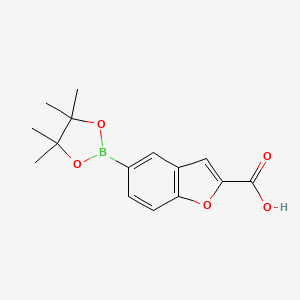

2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(methylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C20H18N4O2S3 and its molecular weight is 442.57. The purity is usually 95%.

BenchChem offers high-quality 2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(methylthio)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(methylthio)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Ce composé a été étudié pour ses propriétés photoluminescentes et électroluminescentes. Les chercheurs ont synthétisé deux ligands : BTZ-Cz-OH et BTZ-DCz-OH, tous deux fonctionnalisés avec un fragment de 2-(benzo[d]thiazol-2-yl)phénol. Ces ligands forment des complexes fluoroborates (BTZ-Cz-BF et BTZ-DCz-BF) qui présentent une émission verte due au transfert de proton intramoléculaire à l'état excité (ESIPT). Lors de la coordination avec les complexes fluoroborates, l'émission est considérablement renforcée, ce qui les rend appropriés pour les diodes électroluminescentes organiques (OLED) en tant que dopants efficaces .

- Les dérivés du composé ont été criblés pour leur potentiel antimicrobien. Certains de ces dérivés ont montré une activité prometteuse contre les micro-organismes, avec des concentrations minimales inhibitrices (CMI) allant de 6,25 à 50 μg/mL. Des études supplémentaires sur les relations structure-activité (RSA) pourraient conduire au développement de nouveaux agents antimicrobiens .

- Les chercheurs ont exploré le potentiel inhibiteur enzymatique de ce composé. Des essais in vitro ont évalué son activité contre la butyrylcholinestérase (BChE) et l'acétylcholinestérase (AChE). La compréhension de son interaction avec ces enzymes peut contribuer au développement de médicaments ou à des stratégies thérapeutiques .

- Un complexe de béryllium, Be(FBTZ)~2~, contenant le ligand 2-(benzo[d]thiazol-2-yl)-5-fluorophénol, a été synthétisé. Ce complexe présente une énergie triple élevée, ce qui le rend approprié pour confiner les excitons triplets dans les OLED vertes ou à plus faible énergie. Ces matériaux jouent un rôle crucial dans l'amélioration des performances des OLED .

- La polarité du solvant influence la réaction de transfert de proton intramoléculaire à l'état excité (ESIPT) des composés apparentés. La compréhension de ces effets de solvant peut aider à développer des matériaux optoélectroniques et des outils analytiques .

Propriétés photoluminescentes et électroluminescentes

Activité antimicrobienne

Inhibition enzymatique

Matériaux de transport d'électrons pour les OLED

Effets du solvant sur la réaction ESIPT

Mécanisme D'action

Mode of Action

It is known that many benzothiazole derivatives exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects . The specific interactions between this compound and its targets, as well as the resulting changes, require further investigation .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Analyse Biochimique

Biochemical Properties

2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(methylthio)phenyl)acetamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalysis. For instance, it can interact with enzymes involved in oxidative stress pathways, modulating their activity and influencing cellular redox states . Additionally, the compound’s thioether linkage allows it to form stable complexes with metal ions, which can further affect enzyme activity and protein function.

Cellular Effects

The effects of 2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(methylthio)phenyl)acetamide on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . By modulating the activity of key signaling proteins, it can induce apoptosis in cancer cells, thereby reducing tumor growth. Furthermore, it affects gene expression by interacting with transcription factors and altering their binding to DNA, leading to changes in the expression of genes involved in cell cycle regulation and metabolism .

Molecular Mechanism

At the molecular level, 2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(methylthio)phenyl)acetamide exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the target. Additionally, the compound can influence gene expression by interacting with transcription factors and epigenetic modifiers, leading to changes in chromatin structure and gene accessibility . These molecular interactions are critical for the compound’s biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(methylthio)phenyl)acetamide have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that it can maintain its biological activity for extended periods, making it suitable for prolonged experimental use. Its effects on cellular function can vary over time, with some studies reporting a gradual decrease in efficacy due to cellular adaptation mechanisms .

Dosage Effects in Animal Models

The effects of 2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(methylthio)phenyl)acetamide in animal models are dose-dependent. At low doses, the compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with critical cellular pathways and the accumulation of toxic metabolites. Therefore, careful dosage optimization is essential for its safe and effective use in therapeutic applications.

Metabolic Pathways

2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(methylthio)phenyl)acetamide is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in its metabolism, converting it into various metabolites that can be further conjugated and excreted. The compound’s metabolism can affect its bioavailability and efficacy, as well as its potential for drug-drug interactions .

Transport and Distribution

The transport and distribution of 2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(methylthio)phenyl)acetamide within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can localize to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . Its distribution is influenced by factors such as lipophilicity, molecular size, and the presence of targeting signals. Understanding the transport and distribution mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects .

Subcellular Localization

The subcellular localization of 2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(methylthio)phenyl)acetamide is critical for its activity and function. The compound has been found to accumulate in specific organelles, such as the mitochondria and nucleus . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these compartments. In the mitochondria, it can influence mitochondrial function and energy metabolism, while in the nucleus, it can modulate gene expression and chromatin structure . These subcellular interactions are essential for the compound’s biological effects and therapeutic applications.

Propriétés

IUPAC Name |

2-[[5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-methylsulfanylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2S3/c1-27-15-8-4-2-6-13(15)21-17(25)12-28-20-24-23-18(26-20)10-11-19-22-14-7-3-5-9-16(14)29-19/h2-9H,10-12H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGYXRQAOKOCERL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)CCC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[(6-cyclopropaneamidopyridazin-3-yl)sulfanyl]butanamido}benzamide](/img/structure/B2533544.png)

![2-(1H-indol-3-yl)-2-oxo-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide](/img/structure/B2533551.png)

![7-(diethylamino)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2533554.png)

![rac-tert-butylN-{[(1R,2R)-2-(aminomethyl)cyclopropyl]methyl}carbamatehydrochloride](/img/structure/B2533555.png)

![3-{6-[4-(4-Acetylphenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2533557.png)

![ethyl 5-[N-(phenoxycarbonyl)4-bromobenzenesulfonamido]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2533558.png)

![N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)azepane-1-sulfonamide](/img/structure/B2533561.png)

![(5R,7S)-N-(Cyanomethyl)-N,2-diethyl-5,7-dimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2533564.png)